Ro 106-9920

概要

説明

Ro 106-9920は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)の強力な阻害剤です。この化合物は、免疫応答、炎症、細胞増殖の調節に関与するNF-κB経路を阻害する能力により、腫瘍および癌疾患の研究において大きな可能性を示しています .

準備方法

合成経路と反応条件

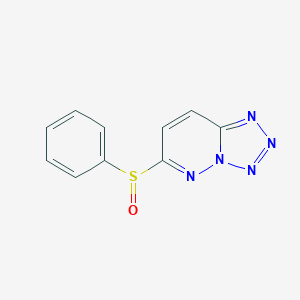

Ro 106-9920は、化学的に6-(フェニルスルフィニル)-テトラゾロ[1,5-b]ピリダジンとして知られており、複数段階のプロセスによって合成することができます反応条件は、多くの場合、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒の使用を必要とし、反応は中間体の安定性を確保するために制御された温度で行われます .

工業生産方法

This compoundの工業生産は、実験室規模の合成プロセスを拡大することです。これには、有害な試薬の使用を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。この化合物は通常、固体形で生産され、特定の条件下で保管されてその安定性を維持します .

化学反応の分析

Reaction Mechanisms and Catalytic Roles

RO 106-9920 participates in diverse chemical transformations due to its unique structural features, including a tetrazole ring and sulfinyl group.

Key Reaction Types

-

Oxidation Reactions :

this compound undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modifies the sulfinyl group, forming sulfone derivatives. -

Reduction Reactions :

Reduction with sodium borohydride (NaBH₄) converts the sulfinyl group to a thiol, enabling further functionalization. -

Alkylation Reactions :

Reacts with alkyl halides (e.g., methyl iodide ) to form sulfonium intermediates, facilitating nucleophilic substitutions.

Mechanistic Insights

Synthetic Utility

-

Amino Acid and Peptide Synthesis :

Acts as a coupling agent to form peptide bonds between amino acids. For example, it facilitates the reaction between carboxylic acids and amines in the presence of dicyclohexylcarbodiimide (DCC) . -

Heterocycle Construction :

Enables the synthesis of five-membered rings (e.g., tetrazoles) via nucleophilic addition-elimination reactions .

Catalytic Performance

This compound enhances reaction rates in:

-

Lewis Acid-Catalyzed Reactions : Promotes Friedel-Crafts alkylation and acylation.

-

Cross-Coupling Reactions : Facilitates Suzuki-Miyaura couplings when paired with palladium catalysts.

Solvent Compatibility

| Solvent | Compatibility | Optimal Temperature (°C) |

|---|---|---|

| Chloroform | High | 25–40 |

| Dimethyl Sulfoxide (DMSO) | Moderate | 20–30 |

| Acetone | Low | 0–25 |

Structural Influence on Reactivity

The compound’s structure (C₁₀H₇N₅OS) contributes to its reactivity:

-

Tetrazole Ring : Enhances nucleophilicity, enabling reactions with electrophiles.

-

Sulfinyl Group : Participates in redox reactions and acts as a directing group in substitutions .

Key Studies

科学的研究の応用

Inhibition of Tumor Progression

Ro 106-9920 has been utilized in various cancer studies to explore its effects on tumor necrosis factor-alpha (TNF-α) induced effects. For instance, pretreatment with this compound in non-small cell lung cancer (NSCLC) cells prevented TNF-α-induced tissue factor (TF) expression, which is associated with tumor progression and hypercoagulability. The compound also reversed shortened clotting times induced by TNF-α, indicating its potential role in managing inflammation-related cancer progression .

Case Study: NSCLC Cells

In a study involving H1299 and A549 NSCLC cells, this compound demonstrated enhanced cytotoxicity when combined with TNF-α. This suggests that targeting NF-κB can be an effective strategy to increase the efficacy of existing cancer therapies .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. For example, it inhibited the release of monocyte chemoattractant protein-1 (MCP-1) from TNF-α stimulated human small airway epithelial (hSAE) cells with an IC50 value of 1.5 µM, demonstrating its effectiveness in modulating inflammatory responses .

Case Study: COPD Models

In chronic obstructive pulmonary disease (COPD) models, this compound effectively inhibited mucin production, which is often elevated during inflammatory responses. This inhibition suggests potential therapeutic applications for managing mucus hypersecretion associated with COPD .

Neuroprotective Applications

This compound's role extends into neuroprotection as well. Studies have indicated that it can prevent hippocampal cell death induced by NMDA, a common model for studying excitotoxicity and neurodegenerative processes. However, its effects appear to differ between brain regions; while it protects hippocampal neurons, it may increase cell death in cortical cultures under certain conditions .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

作用機序

Ro 106-9920は、NF-κBの活性を調節するタンパク質であるI-κB-αのユビキチン化を阻害することによりその効果を発揮します。I-κB-αの分解を阻害することにより、this compoundはNF-κBの核への移行をブロックし、それによって炎症や細胞増殖に関与する遺伝子の転写を阻害します。このメカニズムにより、this compoundはNF-κB経路とそのさまざまな疾患における役割を研究するための貴重なツールとなっています .

類似の化合物との比較

This compoundは、NF-κB阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

BAY 11-7082: p65サブユニットのリン酸化を標的とする別のNF-κB阻害剤。

アセチルサリチル酸(ASA): 抗炎症作用で知られており、NF-κB活性も阻害します。

パルテノライド: I-κB-αの分解を阻害することでNF-κBを阻害する天然物 .

This compoundは、I-κB-αユビキチン化の特異的な阻害により際立っており、標的とする研究や治療的用途にとって貴重な化合物となっています .

類似化合物との比較

Ro 106-9920 is unique in its high selectivity and potency as an NF-kappaB inhibitor. Similar compounds include:

BAY 11-7082: Another NF-kappaB inhibitor that targets the phosphorylation of the p65 subunit.

Acetylsalicylic Acid (ASA): Known for its anti-inflammatory properties, it also inhibits NF-kappaB activation.

Parthenolide: A natural product that inhibits NF-kappaB by preventing the degradation of I-kappaB-alpha .

This compound stands out due to its specific inhibition of I-kappaB-alpha ubiquitination, making it a valuable compound for targeted research and therapeutic applications .

生物活性

Ro 106-9920, chemically known as 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its primary mechanism involves the selective inhibition of lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α)-induced IκBα ubiquitination, which is crucial for NF-κB activation. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.

This compound functions by blocking the activation of NF-κB, which is a transcription factor involved in various cellular processes, including inflammation and cell survival. The inhibition occurs at an IC50 of approximately 3 μM, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Key Biological Activities:

- Inhibition of Cytokine Production: this compound significantly decreases the secretion of pro-inflammatory cytokines in various cell types.

- Anti-inflammatory Effects: In vivo studies demonstrate that this compound exhibits anti-inflammatory properties when administered orally.

- Impact on Mucin Production: It inhibits mucin production in an in vitro model of chronic obstructive pulmonary disease (COPD) .

Research Findings

Numerous studies have explored the biological activity of this compound, revealing its multifaceted roles in cellular processes:

- Inhibition of TNF-α-Induced Effects:

- Cell Viability and Cytotoxicity:

- Inhibition of Other Pathways:

Case Studies

Case Study: Anti-inflammatory Effects in COPD

In a study investigating the effects of this compound on mucin production associated with COPD, it was found that this compound significantly reduced mucin secretion from airway epithelial cells. This reduction is crucial as excessive mucin production contributes to airway obstruction and inflammation in COPD patients.

Case Study: Cancer Research

In cancer research contexts, this compound has been shown to enhance the cytotoxic effects of TNF-α in NSCLC cells. By inhibiting NF-κB, it not only prevents TF expression but also increases the sensitivity of cancer cells to apoptosis induced by TNF-α .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine |

| CAS Number | 62645-28-7 |

| Molecular Weight | 245.26 g/mol |

| IC50 (NF-κB Inhibition) | ~3 μM |

| Purity | ≥99% |

| Biological Activities | Anti-inflammatory, Cytotoxicity, Mucin Inhibition |

特性

IUPAC Name |

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXSNSCPNFCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397884 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62645-28-7 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。